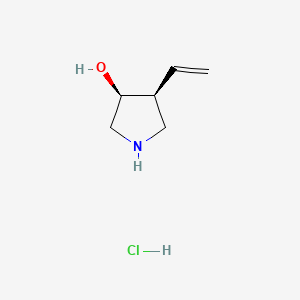
rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of an ethenyl group and a hydroxyl group attached to the pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction or other suitable methods.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Steps: Including crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the ethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Ethyl derivatives.
Substitution Products: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with specific receptors on cell surfaces, leading to downstream signaling effects.
Pathway Modulation: Affecting various biochemical pathways, including those involved in inflammation and pain.
Comparison with Similar Compounds
rac-(3R,4R)-4-ethenylpyrrolidin-3-ol hydrochloride can be compared with other similar compounds, such as:
- rac-(3R,4R)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride
- rac-(3R,4R)-3,4-bis(methoxymethyl)pyrrolidine hydrochloride
- rac-[(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-yl]methanol hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the ethenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
(3S,4S)-4-ethenylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-5-3-7-4-6(5)8;/h2,5-8H,1,3-4H2;1H/t5-,6+;/m0./s1 |
InChI Key |
SIJXPPAKOUZKBT-RIHPBJNCSA-N |
Isomeric SMILES |
C=C[C@H]1CNC[C@H]1O.Cl |
Canonical SMILES |
C=CC1CNCC1O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


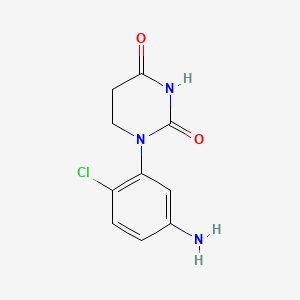
![2-[1-(Bromomethyl)cyclopentyl]acetic acid](/img/structure/B13499146.png)
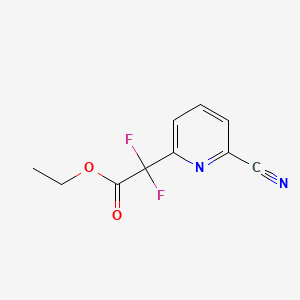
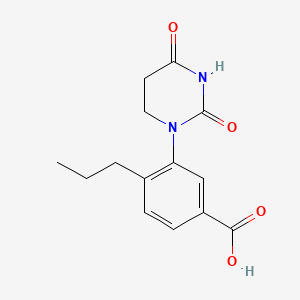
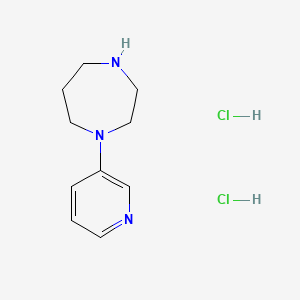
![4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13499161.png)
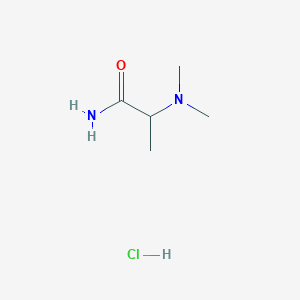
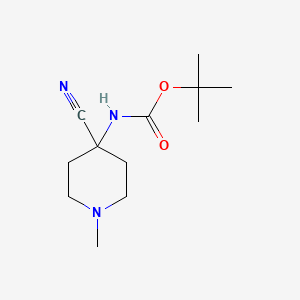
![Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate](/img/structure/B13499189.png)
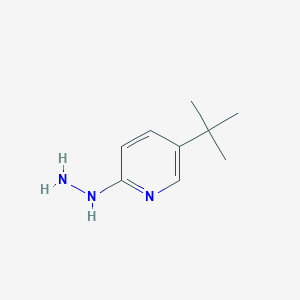
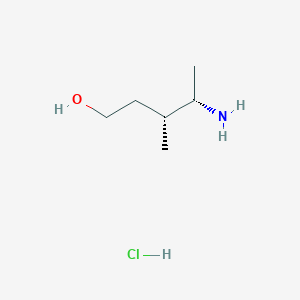
![Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13499217.png)
![[4-(Dimethylamino)-4-piperidyl]methanol](/img/structure/B13499220.png)
![tert-butyl N-{2-[2-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13499224.png)
